molecular formula C14H14OP+ B1590629 Bis(p-tolyl)phosphine oxide CAS No. 2409-61-2

Bis(p-tolyl)phosphine oxide

Cat. No.: B1590629
CAS No.: 2409-61-2
M. Wt: 229.23 g/mol
InChI Key: ZHIPXAFNKGZMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(p-tolyl)phosphine oxide: is an organophosphorus compound with the molecular formula C₁₄H₁₅OP. It is characterized by the presence of two p-tolyl groups attached to a phosphine oxide moiety. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Halogenophosphines and Organometallic Reagents:

    From Metallated Phosphines:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products:

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Substituted phosphine oxides.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

    Triphenylphosphine oxide: Another commonly used phosphine oxide with three phenyl groups instead of two p-tolyl groups.

    Diphenylphosphine oxide: Similar to bis(p-tolyl)phosphine oxide but with two phenyl groups instead of p-tolyl groups.

    Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: A phosphine oxide with different substituents on the aromatic rings.

Uniqueness:

Properties

IUPAC Name

bis(4-methylphenyl)-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIPXAFNKGZMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538152
Record name Bis(4-methylphenyl)(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2409-61-2
Record name Bis(4-methylphenyl)(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(p-tolyl)phosphine Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(p-tolyl)phosphine oxide
Reactant of Route 2
Bis(p-tolyl)phosphine oxide
Reactant of Route 3
Reactant of Route 3
Bis(p-tolyl)phosphine oxide
Reactant of Route 4
Bis(p-tolyl)phosphine oxide
Reactant of Route 5
Reactant of Route 5
Bis(p-tolyl)phosphine oxide
Reactant of Route 6
Reactant of Route 6
Bis(p-tolyl)phosphine oxide
Customer
Q & A

Q1: What is the role of Bis(p-tolyl)phosphine oxide in ceramic 3D printing?

A1: While the provided research articles [, ] do not directly explore the use of this compound in 3D printing, they provide valuable insights into its potential applications in material science. One of the articles mentions a related compound, (2,4,6-trimethylbenzoyl)this compound (TMO), being successfully employed as a photoinitiator in the 3D printing of high solid Al2O3 ceramics [].

Q2: What is known about the thermal stability of this compound?

A2: A research article investigating high-temperature stable semiorganic fluids reported the synthesis and thermal stability of various phosphine oxides, including this compound []. While the specific thermal decomposition temperature of this compound was not explicitly stated in the abstract, the study highlighted that a related compound, phenyl-bis(p-biphenyl)-phosphine oxide, exhibited thermal stability up to 400°C before undergoing rapid decomposition at 448°C []. This information suggests that this compound, with its similar structure, might also possess considerable thermal stability, making it potentially suitable for high-temperature applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.